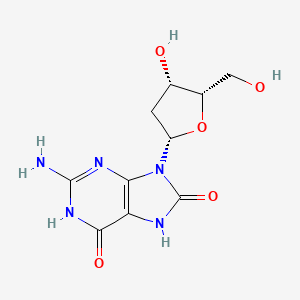
2-Amino-9-((2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable in the context of chemistry, “N/A” does not correspond to a specific chemical compound
準備方法
Synthetic Routes and Reaction Conditions
The preparation of a hypothetical compound “N/A” can involve various synthetic routes depending on its chemical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones. For example, ozonolysis of alkenes followed by reductive workup can yield aldehydes.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydration of Alkynes: Alkynes can be hydrated to form ketones using acid-catalyzed hydration or hydroboration-oxidation.
Industrial Production Methods
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate alkenes or alkynes.
Fischer-Tropsch Synthesis: A process that converts carbon monoxide and hydrogen into hydrocarbons, which can then be further processed into the desired compound.
化学反応の分析
Types of Reactions
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific structure of the hypothetical compound “N/A”. For example, oxidation of an alcohol would yield an aldehyde or ketone, while reduction of a ketone would yield an alcohol.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of the hypothetical compound “N/A” would involve its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
The hypothetical compound “N/A” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:
Aldehydes: Compounds with a carbonyl group bonded to a hydrogen atom.
Ketones: Compounds with a carbonyl group bonded to two carbon atoms.
Alcohols: Compounds with a hydroxyl group bonded to a carbon atom.
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4-,5-/m0/s1 |
InChIキー |
HCAJQHYUCKICQH-YUPRTTJUSA-N |
異性体SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
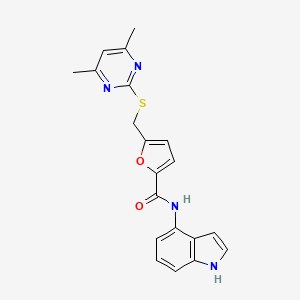
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
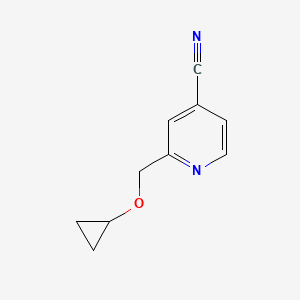
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

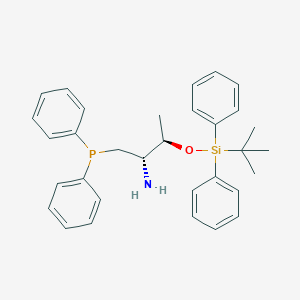
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
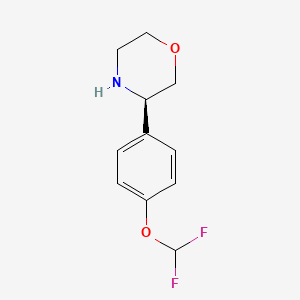
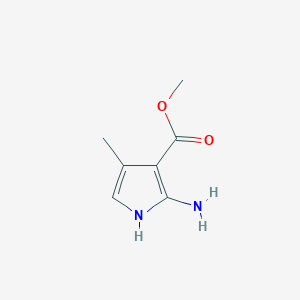
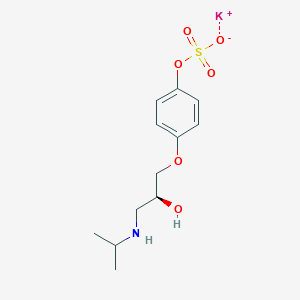
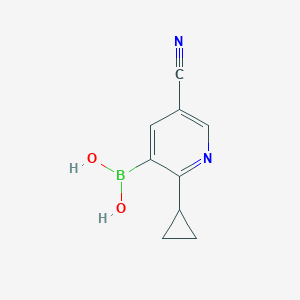
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
